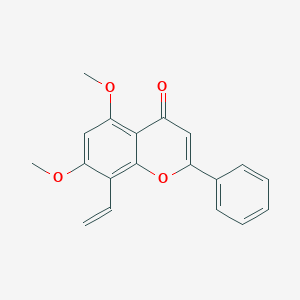
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one: is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes an ethenyl group, two methoxy groups, and a phenyl group attached to a benzopyranone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethoxyflavone and styrene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents. Common catalysts include Lewis acids like aluminum chloride or boron trifluoride.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.
Scientific Research Applications
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as anticancer or antimicrobial effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Effects: The compound’s effects are mediated through its ability to scavenge free radicals, inhibit enzyme activity, or modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxyflavone: A structurally related compound with similar biological activities.
Chrysin: Another flavonoid with a similar core structure but lacking the ethenyl group.
Hispidulin: A flavonoid with additional hydroxyl groups, offering different biological properties.
Uniqueness
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the ethenyl group, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
CAS No. |
663605-72-9 |
|---|---|
Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
8-ethenyl-5,7-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H16O4/c1-4-13-16(21-2)11-17(22-3)18-14(20)10-15(23-19(13)18)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |
InChI Key |
MSGSLAIQWCZSBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=O)C=C(OC2=C1C=C)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















